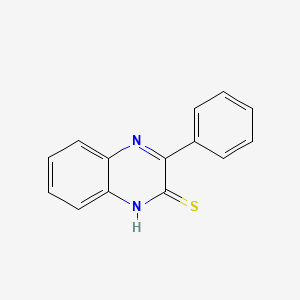

3-Phenylquinoxaline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-quinoxaline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZNIAZFJPDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395157 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-61-3 | |

| Record name | 3-phenylquinoxaline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Phenylquinoxaline-2-thiol from o-Phenylenediamine

Abstract

This technical guide provides an in-depth exploration of a reliable and widely adopted synthetic pathway for 3-phenylquinoxaline-2-thiol, commencing from the foundational precursor, o-phenylenediamine. Quinoxaline scaffolds are of paramount importance in medicinal chemistry and materials science, and their functionalization with sulfur-containing moieties further broadens their therapeutic and industrial applicability.[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and characterization. The narrative emphasizes the chemical principles underpinning the synthetic strategy, ensuring a blend of theoretical knowledge and practical, field-proven application.

Introduction and Strategic Overview

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a privileged scaffold found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The introduction of a phenyl group at the C3 position and a thiol group at the C2 position yields this compound, a versatile intermediate for further chemical modification and a molecule of interest for its own potential bioactivity.[4][5]

The classical approach to quinoxaline synthesis, known as the Hinsberg reaction, involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] A direct synthesis of this compound from o-phenylenediamine in a single step is challenging due to the specific functional groups required on the dicarbonyl precursor. Therefore, a more robust and common strategy involves a two-step sequence:

-

Cyclocondensation: Reaction of o-phenylenediamine with a suitable β-ketoester, ethyl benzoylacetate, to form the stable intermediate, 3-phenyl-1H-quinoxalin-2-one.

-

Thionation: Conversion of the carbonyl group of the quinoxalinone intermediate into a thiocarbonyl group using a thionating agent to yield the final product.

This guide will focus on this validated two-step pathway, which offers high yields and operational simplicity.

Reaction Mechanism and Rationale

Step 1: Synthesis of 3-Phenyl-1H-quinoxalin-2-one

The initial step is a cyclocondensation reaction between o-phenylenediamine and ethyl benzoylacetate. This reaction is typically catalyzed by an acid, often glacial acetic acid, which also serves as the solvent.

Mechanism:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom.

-

Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an enamine intermediate.

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

-

Elimination: The subsequent tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the six-membered heterocyclic ring.

-

Tautomerization: The initial product tautomerizes to the more stable amide form, yielding 3-phenyl-1H-quinoxalin-2-one.

// Reactants OPD [label="o-Phenylenediamine"]; EBA [label="Ethyl Benzoylacetate"]; Catalyst [label="Acid Catalyst (e.g., Acetic Acid)"];

// Intermediates Step1 [label="Cyclocondensation & Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4"]; Quinoxalinone [label="3-Phenyl-1H-quinoxalin-2-one", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thionation [label="Thionation", shape=box, style=rounded, fillcolor="#F1F3F4"]; ThionatingAgent [label="Thionating Agent (e.g., Lawesson's Reagent)"];

// Product Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections {OPD, EBA, Catalyst} -> Step1; Step1 -> Quinoxalinone; {Quinoxalinone, ThionatingAgent} -> Thionation; Thionation -> Product; } dot Caption: Overall synthetic workflow.

Step 2: Thionation of 3-Phenyl-1H-quinoxalin-2-one

The conversion of the carbonyl group (C=O) in the quinoxalinone to a thiocarbonyl group (C=S) is a critical transformation. This is effectively achieved using thionating agents such as Lawesson's Reagent (LR) or phosphorus pentasulfide (P₂S₅). Lawesson's Reagent is often preferred due to its higher solubility in organic solvents and generally cleaner reactions.

Mechanism (with Lawesson's Reagent):

-

Coordination: The carbonyl oxygen of the quinoxalinone coordinates to one of the phosphorus atoms of Lawesson's Reagent.

-

[2+2] Cycloaddition: This is followed by a [2+2] cycloaddition between the C=O bond and a P=S bond of the reagent, forming a four-membered oxathiaphosphetane ring intermediate.

-

Cycloreversion: The unstable four-membered ring collapses, transferring the sulfur atom to the carbon and the oxygen atom to the phosphorus. This cycloreversion is driven by the formation of a strong P=O bond, yielding the desired 3-phenylquinoxaline-2(1H)-thione and a phosphorus-containing byproduct.

The reaction is conducted in an anhydrous, high-boiling-point solvent like toluene or xylene, as Lawesson's Reagent is sensitive to moisture.

Detailed Experimental Protocol

Disclaimer: All laboratory procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Part A: Synthesis of 3-Phenyl-1H-quinoxalin-2-one

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).

-

Reagent Addition: Add glacial acetic acid (80 mL) to the flask and stir until the solid dissolves. Subsequently, add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water with stirring.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1H-quinoxalin-2-one as a crystalline solid. Dry the product under vacuum.

Part B: Synthesis of this compound

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried 3-phenyl-1H-quinoxalin-2-one (11.1 g, 0.05 mol).

-

Reagent Addition: Add anhydrous toluene (100 mL), followed by Lawesson's Reagent (12.1 g, 0.03 mol, 0.6 equivalents). Note: The stoichiometry is based on the dimeric structure of LR, where one mole of LR can thionate two moles of carbonyl compound.

-

Reaction: Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere. Maintain the reflux for 3-5 hours. The reaction mixture will typically become more homogeneous as the reaction progresses. Monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. Alternatively, the solid can be triturated with a suitable solvent like diethyl ether to remove byproducts, followed by recrystallization from ethanol or an ethanol/chloroform mixture to yield the pure product.[4]

| Parameter | Step A: Cyclocondensation | Step B: Thionation |

| Primary Reactants | o-Phenylenediamine, Ethyl Benzoylacetate | 3-Phenyl-1H-quinoxalin-2-one, Lawesson's Reagent |

| Molar Ratio | 1 : 1 | 1 : 0.6 |

| Solvent | Glacial Acetic Acid | Anhydrous Toluene |

| Temperature | Reflux (~118 °C) | Reflux (~110 °C) |

| Reaction Time | 4 hours | 3-5 hours |

| Typical Yield | 85-95% | 70-85% |

Structural Considerations: Thiol-Thione Tautomerism

The final product, this compound, exists as a tautomeric mixture of the thiol and thione forms.[4][8] In the solid state and in most common solvents, the equilibrium heavily favors the thermodynamically more stable 3-phenylquinoxaline-2(1H)-thione form. This is due to the formation of a stable amide-like (thioamide) system. Spectroscopic analysis will reflect the characteristics of this dominant thione tautomer.

Product Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are standard:

-

¹H NMR: The spectrum of the thione tautomer will show characteristic signals for the aromatic protons on the quinoxaline and phenyl rings. A broad singlet in the downfield region (typically > 9 ppm) corresponding to the N-H proton is a key indicator of the thione form.[4]

-

¹³C NMR: The spectrum will show a signal for the C=S carbon, typically in the range of 150-175 ppm. The absence of a C=O signal (which would be present in the starting material around 160-170 ppm) confirms the completion of the thionation step.[4]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful synthesis. The mass-to-charge ratio (m/z) for the molecular ion [M]+ should correspond to the calculated mass.[9]

-

Infrared (IR) Spectroscopy: Key signals include the N-H stretching vibration (around 3100-3300 cm⁻¹) and the C=S stretching vibration (around 1100-1250 cm⁻¹). The disappearance of the strong C=O stretching band from the quinoxalinone precursor (around 1650-1680 cm⁻¹) is crucial evidence of a successful reaction.

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values (e.g., 224–225 °C) for identity confirmation.[4]

Conclusion

The two-step synthesis of this compound from o-phenylenediamine via a quinoxalinone intermediate is a highly effective and reproducible method. The procedure relies on fundamental organic reactions—cyclocondensation and thionation—that are well-understood and scalable. By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain this valuable heterocyclic building block in high yield and purity. This guide provides the necessary mechanistic understanding and practical steps to empower scientists in their synthetic endeavors within the fields of medicinal chemistry and materials science.

References

- El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c03975

- Hassan, A. A., & El-Sheref, E. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.

- Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. Available at: https://www.researchgate.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: http://article.sapub.org/10.5923.j.ajoc.20150501.03.html

- Das, B., et al. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. Available at: https://www.researchgate.

- Patel, A. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: https://www.scribd.com/document/444983050/Quinoxaline-Synthesis-via-o-Phenylenediamine

- Aghabozorg, H., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/34702157/

- Rossi, A., et al. (1962). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Helvetica Chimica Acta. Available at: https://pubmed.ncbi.nlm.nih.gov/13975765/

- Abdel-Wahab, B. F., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10915663/

- Mamedov, V. A. (2015). Synthesis of Quinoxalines. ResearchGate. Available at: https://www.researchgate.net/publication/279448834_Synthesis_of_Quinoxalines

- El-Sayed, N. N. E., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9481078/

- El-Magd, A. A., et al. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][10]DIAZEPINES. HETEROCYCLES. Available at: https://www.heterocycles.jp/newlibrary/downloads/pdfs/22331

- Hammad, M., & Emran, A. (2025). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available at: https://www.researchgate.net/publication/250085698_Reactions_with_o-Phenylenediamine_Preparation_of_2-Substituted_Benzimidazoles_and_Benzimidazole-ethylenes

- Mhadaye, M. (2021). Preparation of 2, 3-diphenylquinoxaline from o-phenylenediamine. YouTube. Available at: https://www.youtube.

- Kumar, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7829983/

- Sharma, A., et al. (2022). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation. Available at: https://www.ijrti.org/papers/IJRTI2209141.pdf

- Pawar, S. (2019). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Slideshare. Available at: https://www.slideshare.

- Zarranz, B., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058203/

- Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of The Chemical Society. Available at: https://api.semanticscholar.org/CorpusID:98488165

- Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: https://www.mdpi.com/1420-3049/26/4/1055

- Gholamhoseini, S., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. Available at: http://www.orientjchem.

- El-Naggar, M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. Semantic Scholar. Available at: https://api.semanticscholar.org/CorpusID:246431988

Sources

- 1. ijrti.org [ijrti.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Phenylquinoxaline-2-thiol and its Derivatives: A Strategic Guide to a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their unique bicyclic heteroaromatic structure serves as a "privileged scaffold," amenable to chemical modification for tuning biological activity. Among these, 3-phenylquinoxaline-2-thiol is a particularly valuable intermediate, offering multiple reactive sites for building diverse molecular libraries.

This guide provides a comprehensive overview of the synthesis of the this compound core, grounded in mechanistic principles. It further details field-proven protocols for its conversion into a variety of derivatives, offering insights into the causal factors that govern reaction outcomes.

Part 1: Assembly of the Core Scaffold: 3-Phenylquinoxalin-2(1H)-one

The most direct and widely adopted method for constructing the quinoxaline ring system is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound or its synthetic equivalent.[4][5] For the synthesis of the 3-phenylquinoxalin-2(1H)-one precursor, o-phenylenediamine is reacted with an α-ketoester, typically ethyl benzoylacetate.

The reaction proceeds via an initial nucleophilic attack of one amino group of the o-phenylenediamine onto the keto-carbonyl of ethyl benzoylacetate, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the second amino group onto the ester carbonyl, followed by the elimination of ethanol, yields the stable, conjugated 3-phenylquinoxalin-2(1H)-one ring system. Acetic acid is commonly used as both a solvent and a catalyst, protonating the carbonyls to increase their electrophilicity and facilitating the dehydration steps.

Caption: High-level workflow for the synthesis of this compound and its key derivatives.

Experimental Protocol: Synthesis of 3-Phenylquinoxalin-2(1H)-one

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Addition: To this solution, add ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove residual acetic acid, and then washed with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from ethanol to afford 3-phenylquinoxalin-2(1H)-one as a crystalline solid.

Part 2: Thionation to this compound

The conversion of the lactam (amide) functionality in 3-phenylquinoxalin-2(1H)-one to a thiolactam is a critical thionation step. This is most effectively achieved using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a high-boiling solvent like pyridine or dioxane.[1] Pyridine often serves as both the solvent and a basic catalyst, activating the P₄S₁₀ reagent.[1] The mechanism involves the formation of a reactive dithiadiphosphetane intermediate which facilitates the oxygen-sulfur exchange.

Experimental Protocol: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 3-phenylquinoxalin-2(1H)-one (11.1 g, 0.05 mol) in anhydrous pyridine (100 mL).

-

Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) (13.3 g, 0.03 mol) portion-wise to the stirred suspension. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 5 hours. The solution typically darkens in color.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully into 500 mL of cold water.

-

Acidification & Isolation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to pH ~2-3 to precipitate the product. Collect the resulting yellow solid by vacuum filtration.

-

Purification: Wash the crude product extensively with water and then recrystallize from ethanol to yield pure this compound.[6][7]

Part 3: Exploiting Tautomerism for Selective Derivatization

This compound exists in a dynamic equilibrium between its thiol and thione tautomeric forms.[6][7] This ambident nucleophilic character is the key to its synthetic versatility. The sulfur atom (in the thiol form) is a soft nucleophile, while the nitrogen atom (in the thione form) is a harder nucleophile. This distinction allows for selective functionalization by choosing appropriate electrophiles and reaction conditions.

Caption: Tautomeric equilibrium of this compound.

Generally, reactions with soft electrophiles, such as alkyl halides, under basic conditions preferentially occur at the sulfur atom.[7] The use of a base (e.g., triethylamine, potassium carbonate) deprotonates the thiol, forming a highly nucleophilic thiolate anion which readily participates in S-alkylation reactions via an Sₙ2 mechanism.

Part 4: Synthesis of S-Substituted Derivatives via Alkylation

S-alkylation is a foundational method for elaborating the this compound scaffold, leading to the formation of thioethers that often exhibit significant biological activity.[4][8] This reaction is typically performed in a polar aprotic solvent like DMF or ethanol, which facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.

General Protocol: S-Alkylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

-

Base Addition: Add a base (e.g., triethylamine or anhydrous K₂CO₃, 1.1-1.5 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

-

Electrophile Addition: Add the alkylating agent (R-X, e.g., ethyl bromoacetate, 1.1 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or heat to reflux as required. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration.

-

Purification: Wash the solid with water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure S-alkylated product.

| Entry | Alkylating Agent (R-X) | Base | Solvent | Conditions | Product Class | Yield (%) | Ref |

| 1 | Ethyl 2-chloroacetate | K₂CO₃ | DMF | 60°C, 4h | Thioacetate | >85 | [4] |

| 2 | Ethyl acrylate | Triethylamine | Ethanol | Reflux, 6h | Thiopropanoate | ~90 | [4] |

| 3 | Benzyl chloride | NaH | DMF | RT, 3h | Benzyl thioether | >90 | N/A |

| 4 | Ethyl 4-bromobutyrate | KOH | DMF | RT | Butyrate thioester | N/A | [4] |

Part 5: Advanced Derivatives and Fused Heterocycles

The functional groups introduced via S-alkylation can serve as handles for further synthetic transformations, leading to more complex molecules and fused heterocyclic systems. For instance, the reaction of this compound with carbon disulfide in the presence of a strong base can lead to the formation of fused triazoloquinoxaline systems, which are of interest for their potential pharmacological properties.[4]

Caption: Generalized mechanism for the S-alkylation of this compound.

Conclusion

The this compound scaffold is a versatile and highly valuable building block in modern medicinal chemistry. Its synthesis is robust, beginning with the classical cyclocondensation to form the quinoxalinone ring, followed by a straightforward thionation. The true synthetic power of this molecule lies in its thiol-thione tautomerism, which enables selective functionalization at the sulfur atom. The S-alkylation protocols described herein are reliable and high-yielding, providing a gateway to a vast chemical space of derivatives with significant therapeutic potential, particularly in the development of novel anticancer agents.[4][8] This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important heterocyclic intermediate in their drug discovery programs.

References

- Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.

- Sharma, V. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Al-azzam, K. M., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. PubMed Central.

- Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.

- Zarazúa-Arvizu, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH).

- Fathalla, W., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. ResearchGate.

- Goudarzi, M., & Nejad, M. G. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research, 6(1).

- Morrison, D., & Furst, A. Notes - Quinoxaline-2-Thiols. ACS Publications.

- Organic Chemistry Portal. Quinoxaline synthesis.

- Fathalla, W., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing.

- Kumar, R., et al. (2020). Biological activity of quinoxaline derivatives. ResearchGate.

- Stankovska, M., & Zorc, B. (1998). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. PubMed.

- Fathalla, W., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health (NIH).

- Fathalla, W., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega.

- Chary, M. V., & Park, D. C. (2007). The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Taylor & Francis Online.

- Fathalla, W., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health (NIH).

- El-Maghraby, M. A. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][4]DIAZEPINES. HETEROCYCLES, 83(12), 2689.

- El Rayes, S. M., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). National Institutes of Health (NIH).

- Hamama, W. S., et al. (2008). Synthesis of New Quinoxaline Derivatives. ResearchGate.

- Al-Mulla, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health (NIH).

- Hammouda, M., et al. (2009). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate.

- ResearchGate. SAR and potent compounds of quinoxaline derivatives.

- Kumar, R., et al. (2020). Biological Activity of Quinoxaline Derivatives. Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Phenylquinoxaline-2-thiol: Structure, Properties, and Synthetic Utility

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline ring system, a fused heterocycle composed of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, 3-Phenylquinoxaline-2-thiol emerges as a critical synthetic intermediate. Its unique structural features, particularly the presence of an ambident nucleophilic system, allow for extensive chemical modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.[3] This guide provides a detailed exploration of its chemical structure, physicochemical properties, synthesis, and reactivity, offering field-proven insights for researchers in drug discovery and chemical development.

Molecular Structure and Thiol-Thione Tautomerism

A foundational concept in understanding the reactivity of this compound is its existence in a tautomeric equilibrium. The molecule dynamically interconverts between the thiol form (this compound) and the more stable thione form (3-phenylquinoxalin-2(1H)-thione).[3][4][5] This equilibrium is crucial as it dictates the molecule's reaction pathways. While the thiol form contains a sulfhydryl (-SH) group, the thione form features a thiocarbonyl (C=S) group and an N-H bond within the pyrazine ring.[5] In most conditions, the equilibrium lies significantly towards the thione tautomer.

Caption: Thiol-Thione tautomerism of the 3-phenylquinoxaline scaffold.

This tautomerism results in an ambident nucleophilic character. The molecule can be alkylated at either the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation), a choice governed by the nature of the electrophile and reaction conditions, as explained by Hard and Soft Acids and Bases (HSAB) theory.[3][4]

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂S | Calculated |

| Molecular Weight | 238.31 g/mol | Calculated |

| Appearance | Yellow powder | [3] |

| Melting Point | 224–225 °C | [3][5] |

| Tautomeric Form | Exists as a thiol-thione mixture, predominantly the thione form in solid state and solution. | [3][4] |

| Solubility | Soluble in solvents like chloroform and dimethylformamide (DMF), often requiring heating. | [3] |

Synthesis Protocol: A Reliable Pathway

The synthesis of this compound is reliably achieved from its oxo-analogue, 3-phenylquinoxalin-2(1H)-one, via a two-step process involving chlorination followed by thiation.[5] This method provides excellent yields and a high-purity product.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-phenylquinoxaline

-

To a solution of 3-phenylquinoxalin-2(1H)-one, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents).

-

Reflux the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude 2-chloro-3-phenylquinoxaline.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 3-Phenylquinoxaline-2(1H)-thione

-

Dissolve the 2-chloro-3-phenylquinoxaline (1 equivalent) obtained from Step 1 in chloroform (CHCl₃).[3]

-

Add N-cyclohexyldithiocarbamate cyclohexylammonium salt (1 equivalent) as the thiating agent.[3][5]

-

Reflux the reaction mixture at 61 °C for approximately 12 hours.[3]

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Add ethanol to the solid residue to precipitate the product.

-

Filter the resulting yellowish solid and recrystallize from ethanol to yield pure 3-phenylquinoxaline-2(1H)-thione (Typical Yield: ~69%).[3]

Caption: Predominant S-alkylation reactivity of the scaffold.

Applications in Medicinal Chemistry

The this compound core is a launchpad for generating libraries of compounds with significant therapeutic potential. By modifying the thiol group, researchers have developed potent drug candidates.

-

Anticancer Agents: A significant body of research focuses on derivatives of this compound as anticancer agents. [5]N-alkyl acetamides and methyl alkanoates derived from S-alkylation have shown potent inhibitory action against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. [3][5]Some of these compounds exhibit IC₅₀ values in the low microgram per milliliter range, comparable to the reference drug doxorubicin. [5]Molecular modeling studies suggest that these derivatives can act as inhibitors of human thymidylate synthase (hTS), an enzyme crucial for DNA synthesis and a validated target in cancer therapy. [3]* Antimicrobial Agents: The quinoxaline scaffold is also associated with antimicrobial properties. For example, 3-hydrazinoquinoxaline-2-thiol, a related derivative, has been investigated for synergistic effects with other compounds against methicillin-resistant Staphylococcus aureus (MRSA). [6]This highlights the potential for developing novel antibiotics based on this core structure.

Spectroscopic Characterization

Confirmation of the structure of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: In the thione tautomer, a characteristic broad singlet for the N-H proton is typically observed in the downfield region (e.g., ~9.36 ppm for a related derivative). Upon S-alkylation, this signal disappears, and new signals corresponding to the protons on the introduced alkyl chain appear (e.g., a singlet around 3.98 ppm for an S-CH₂ group). [4]The aromatic protons of the quinoxaline and phenyl rings appear as a complex multiplet in the 7.1-8.1 ppm range. [4]* ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons. The thiocarbonyl (C=S) carbon of the thione form is also a key indicator, though its chemical shift can vary. Upon S-alkylation, the appearance of signals for the new alkyl carbons confirms the reaction. For example, an S-CH₂ carbon signal appears around 34.5 ppm. [4]* Mass Spectrometry (MS): Techniques like MALDI-TOF can be used to confirm the molecular weight of the parent compound and its derivatives. The analysis will show the molecular ion peak [M]⁺ or protonated/sodiated adducts like [M+Na]⁺. [4]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful synthon for constructing complex molecules with profound biological activity. Its rich chemistry, dominated by thiol-thione tautomerism and predictable S-alkylation reactivity, provides a reliable foundation for synthetic chemists. For drug development professionals, the demonstrated success of its derivatives as potent anticancer agents underscores the value of the quinoxaline scaffold. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for leveraging the full potential of this important heterocyclic building block in future research and development endeavors.

References

- El Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679-35695.

- El Rayes, S. M., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health.

- El Rayes, S. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34533–34545.

- El Rayes, S. M., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenylquinoxaline. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2,3-Diphenylquinoxaline. PubChem Compound Database.

- El Rayes, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(23), 18555–18566.

- Al-Ghorbani, M., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.

- Wikipedia contributors. (n.d.). Thiol. Wikipedia.

- Pál, V., et al. (2023). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 158(20).

- Chemistry Steps. (n.d.). Reactions of Thiols.

- National Center for Biotechnology Information. (n.d.). 3-Benzyl-quinoline-2-thiol. PubChem Compound Database.

- ResearchGate. (n.d.). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY.

- SpectraBase. (n.d.). 2,3-Diphenylquinoxaline.

- Pearson Study Prep. (2016). Reactions of Thiols. YouTube.

- Kunda, G., et al. (2024). Synthesis, Structure, and Physicochemical Characteristics of Thiols. ResearchGate.

- Liddell, J. R. (2021). Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health.

- da Silva Júnior, E. N., et al. (2012). Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. Journal of the Brazilian Chemical Society.

- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

- LibreTexts Chemistry. (2016). 13.10: Thiols (Mercaptans).

- ResearchGate. (n.d.). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.

- Al-Gallas, N., et al. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology.

- ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'.

Sources

- 1. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 3. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyjournal.org [microbiologyjournal.org]

Spectroscopic Profile of 3-Phenylquinoxaline-2-thiol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-phenylquinoxaline-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound and its derivatives.

Introduction to this compound

This compound exists in a tautomeric equilibrium with its thione form, 3-phenylquinoxaline-2(1H)-thione.[1] This dynamic equilibrium is influenced by the solvent and the solid-state packing of the molecule. The quinoxaline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmaceutical activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A thorough understanding of the spectroscopic characteristics of this compound is therefore fundamental for its application in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework and the tautomeric equilibrium.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as it can solubilize both tautomers and allow for the observation of the exchangeable N-H proton.[4]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[5]

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[5]

¹H and ¹³C NMR Data Summary

The following table summarizes the key NMR signals for 3-phenylquinoxaline-2(1H)-thione, the predominant tautomer in DMSO-d6.[4]

| ¹H NMR (500 MHz, DMSO-d6) | ¹³C NMR (126 MHz, DMSO-d6) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 14.5 (approx.) | br s |

| 7.89 | dd, J = 8.2, 1.3 Hz |

| 7.85 (m) | m |

| 7.67 | ddd, J = 8.4, 7.0, 1.4 Hz |

| 7.61 | dd, J = 8.3, 1.4 Hz |

| 7.49 (m) | m |

| 7.44 (m) | m |

Interpretation of NMR Spectra

The ¹H NMR spectrum in DMSO-d6 clearly indicates the presence of the thione tautomer. The broad singlet observed at approximately 14.5 ppm is characteristic of the N-H proton of the quinoxaline ring.[4] The aromatic region of the spectrum, between 7.4 and 7.9 ppm, displays a complex pattern of multiplets corresponding to the protons of the phenyl ring and the quinoxaline core.

In the ¹³C NMR spectrum, the signal at 174.8 ppm is a key indicator of the thione form, corresponding to the C=S carbon.[4] The remaining aromatic carbon signals appear in the expected range of 116-161 ppm. The presence of a single set of signals for the quinoxaline and phenyl rings suggests that one tautomer is predominant in the DMSO solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Ensure the sample is dry.

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a transparent pellet.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[6]

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are averaged to obtain a good quality spectrum.

Predicted IR Absorption Data

Based on the tautomeric equilibrium and data from related compounds, the following characteristic IR absorption bands are expected for this compound/thione.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3100 | Medium, Broad | N-H stretch (thione form)[7] |

| 3100-3000 | Medium | Aromatic C-H stretch[8] |

| ~2550 | Weak | S-H stretch (thiol form)[9] |

| 1620-1580 | Medium-Strong | C=N and C=C stretching (aromatic rings) |

| 1200-1050 | Strong | C=S stretch (thione form) |

| 770-730 and 710-690 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation of IR Spectrum

The IR spectrum will provide critical evidence for the predominant tautomeric form in the solid state. The presence of a broad absorption band in the 3200-3100 cm⁻¹ region would be indicative of the N-H stretching vibration of the thione tautomer.[7] Conversely, a weak absorption around 2550 cm⁻¹ would suggest the presence of the S-H bond of the thiol form.[9] A strong band in the 1200-1050 cm⁻¹ region is characteristic of the C=S stretching vibration, further confirming the thione structure.[7] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline and phenyl rings will appear in the 1620-1580 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer.

Instrument Parameters:

-

Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for this type of molecule.[1][10]

-

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. mdpi.com [mdpi.com]

- 10. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 3-Phenylquinoxaline-2-thiol

An In-depth Technical Guide to the Discovery and History of 3-Phenylquinoxaline-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pivotal heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry. Its rigid, planar structure, combined with the versatile reactivity of its thiol/thione group, has rendered it a privileged scaffold for the development of a myriad of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical evolution of this compound, delving into the foundational synthetic strategies that first brought it to light and the advanced methodologies that have since refined its production. We will dissect the causality behind key experimental choices, from the classical cyclocondensation reactions that form its core to the specific thionation techniques that install its defining functional group. By examining its synthesis, tautomeric nature, and reactivity, this document serves as an authoritative resource for researchers aiming to leverage the unique chemical properties of this compound in contemporary drug discovery and materials science.

Genesis of a Scaffold: The Quinoxaline Core

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, quinoxaline. Quinoxalines, or benzopyrazines, are bicyclic compounds formed by the fusion of a benzene ring and a pyrazine ring[1]. Their synthesis has been a subject of chemical investigation for over a century, with the most fundamental and enduring method being the Hinsberg condensation . This reaction, a cornerstone of heterocyclic chemistry, involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound[2][3].

The elegance of the Hinsberg reaction lies in its simplicity and efficiency, providing direct access to the quinoxaline framework. This foundational chemistry paved the way for the creation of substituted quinoxalines, including the direct precursor to our topic compound: 3-phenylquinoxalin-2(1H)-one.

Foundational Synthesis: The Birth of this compound

The initial synthesis of this compound was not a singular event but an evolution of established principles. The most logical and historically significant pathway involves a two-step process: first, the creation of an oxygen-analogue precursor, and second, the conversion of a carbonyl to a thiocarbonyl group.

Step 1: Synthesis of the Precursor, 3-Phenylquinoxalin-2(1H)-one

The journey begins with the synthesis of 3-phenylquinoxalin-2(1H)-one. This is achieved by reacting o-phenylenediamine with an α-keto acid, specifically phenylglyoxylic acid (or its ester equivalent).

-

Causality of Experimental Design: The choice of reactants is deliberate. o-Phenylenediamine provides the benzene ring and the two nitrogen atoms required for the pyrazinone ring. Phenylglyoxylic acid provides the remaining two carbon atoms, one of which is already at the correct oxidation state (ketone) and the other as a carboxylic acid that will form the amide bond (lactam) of the quinoxalinone ring. The phenyl group is carried into the final structure at the desired 3-position. The reaction proceeds via a tandem condensation-cyclization-dehydration cascade, a highly efficient process for building heterocyclic complexity. In some cases, using an α-keto acid can lead to the formation of benzimidazoles as a side product, but with o-phenylenediamines, the formation of the six-membered quinoxaline ring is generally favored[4][5].

Step 2: Thionation - The Introduction of Sulfur

With the quinoxalinone precursor in hand, the critical step is the thionation of the lactam carbonyl. This conversion is most effectively achieved using Lawesson's Reagent (LR), a compound that revolutionized the synthesis of organosulfur compounds[6][7][8].

-

Expertise in Reagent Selection: While other thionating agents like phosphorus pentasulfide (P₄S₁₀) exist, Lawesson's Reagent is often preferred for its milder reaction conditions, higher yields, and greater functional group tolerance[6][9]. LR's efficacy stems from its solubility in organic solvents and its mechanism, which proceeds through a reactive dithiophosphine ylide intermediate. This intermediate reacts with the carbonyl to form a four-membered thiaoxaphosphetane ring. The thermodynamic driving force for the subsequent cycloreversion is the formation of a very stable P=O bond, which releases the desired thiocarbonyl compound[6].

Alternative and Modern Synthetic Strategies

While the condensation-thionation route remains a classic, other methods have been developed, reflecting the ongoing drive for synthetic efficiency.

Nucleophilic Substitution Route

An alternative strategy involves preparing 2-chloro-3-phenylquinoxaline from the quinoxalinone precursor (using reagents like POCl₃ or SOCl₂). This chloro-derivative is then subjected to nucleophilic aromatic substitution with a sulfur source.

-

Trustworthiness of the Protocol: This method is robust and relies on well-understood SNAr chemistry. The electron-withdrawing nature of the pyrazine ring activates the chloro-substituent towards attack. Various thiating agents can be employed, including sodium sulfide, thiourea, or specialized reagents like N-cyclohexyldithiocarbamatecyclohexylammonium salt, which offers a convenient and high-yielding path to the target compound[10][11].

Multicomponent Reactions

More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for building molecular complexity in a single step. A notable MCR for this scaffold involves the three-component oxidative condensation of o-phenylenediamines, acetophenones, and elemental sulfur in the presence of a base catalyst like piperidine[12]. This approach offers high atom economy and operational simplicity, bypassing the need to pre-form and isolate intermediates.

Structural Integrity: The Thiol-Thione Tautomerism

A critical aspect of this compound's chemistry is its existence as a tautomeric mixture of the thiol and thione forms. Spectroscopic and crystallographic evidence overwhelmingly indicates that the equilibrium lies far to the side of the 3-phenylquinoxaline-2(1H)-thione tautomer[10][11].

-

Mechanistic Insight: The stability of the thione form is attributed to the greater strength of the C=S double bond within the conjugated aromatic system compared to the C=N bond that would exist in the thiol form, as well as the stability of the N-H bond. This tautomeric preference is crucial as it dictates the compound's reactivity.

This equilibrium also gives rise to ambident nucleophilicity . Under basic conditions, the resulting anion can be alkylated at either the "soft" sulfur atom or the "harder" nitrogen atom, a choice that can be directed by the nature of the electrophile and the reaction conditions (HSAB theory)[10][11]. This dual reactivity is a key reason for its utility as a synthetic building block.

Data Summary and Protocols

Comparison of Primary Synthetic Routes

| Route | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

| Condensation/Thionation | o-Phenylenediamine, Phenylglyoxylic Acid | Lawesson's Reagent | Stepwise; Heat | Reliable, high-yielding, well-established | Two distinct synthetic operations |

| Nucleophilic Substitution | 3-Phenylquinoxalin-2(1H)-one | POCl₃, Sulfur Nucleophile (e.g., Thiourea) | Stepwise; Heat | Good yields, avoids malodorous reagents | Requires synthesis of chloro-intermediate |

| Multicomponent Reaction | o-Phenylenediamine, Acetophenone, Sulfur | Piperidine (cat.) | One-pot; Heat | High atom economy, convergent | May require more optimization for scope |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

-

To a solution of o-phenylenediamine (1.0 eq) in ethanol, add phenylglyoxylic acid (1.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-phenylquinoxalin-2(1H)-one.

Protocol 2: Thionation to form 3-Phenylquinoxaline-2(1H)-thione

-

Suspend 3-phenylquinoxalin-2(1H)-one (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.6 eq) to the suspension.

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the conversion of the starting material by TLC.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to afford the pure product as a yellow solid[10][11].

Historical Impact and Modern Applications

Initially a subject of academic interest, the utility of this compound derivatives has grown exponentially, particularly in drug development. The quinoxaline scaffold is recognized as a "privileged structure" capable of interacting with numerous biological targets. The thiol group provides a convenient handle for further chemical modification.

Derivatives have been synthesized and evaluated for a wide range of biological activities, including:

-

Anticancer Agents: Many derivatives show potent cytotoxic effects against various cancer cell lines, such as colon cancer (HCT-116) and breast cancer (MCF-7)[10][13][14][15]. The mechanism often involves the inhibition of crucial enzymes like matrix metalloproteinases (MMPs) or thymidylate synthase[10][16].

-

Antimicrobial and Antiviral Activity: The quinoxaline core is present in several antibiotics, and novel thiol derivatives continue to be explored for their efficacy against pathogenic bacteria, fungi, and viruses[14].

-

Anti-inflammatory Properties: The scaffold has been utilized to develop compounds with significant anti-inflammatory effects[13].

The history of this compound is a testament to the power of fundamental organic synthesis in enabling modern science. From its origins in classical condensation chemistry to its current status as a key building block in the search for new medicines, its journey underscores the enduring value of understanding and manipulating heterocyclic structures.

References

- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35679-35695. [Link][13][15]

- ResearchGate. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. [Link][16]

- Gomaa, M. S., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34353–34365. [Link][10]

- Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link][14]

- ACS Publications. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)

- Saeed, A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society. [Link][17]

- Mtieat, A., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Gomaa, M. S., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link][18]

- Ozturk, T., et al. (2004). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 104(1), 19-118. [Link][9]

- Request PDF. (n.d.). Base-Catalyzed Multicomponent Access to Quinoxalin-2-thiones from o-Phenylenediamines, Aryl Ketones and Sulfur. [Link][12]

- Luo, Z., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(44), 36803-36807. [Link][4][5]

- Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link][6]

- Molecules. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link][7]

- Wikipedia. (n.d.). Quinoxaline. [Link][1]

- SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. [Link][8]

- Rivera-Jiménez, S. M., et al. (2018).

Sources

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. mtieat.org [mtieat.org]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Novel Quinoxaline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its synthetic tractability and broad-spectrum pharmacological profile have established it as a cornerstone for the development of novel therapeutic agents.[1] Quinoxaline derivatives have garnered significant attention due to their extensive array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide offers a comprehensive examination of these activities, providing systematically organized quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to aid in drug discovery and development endeavors.

Synthetic Strategies for Novel Quinoxaline Compounds

The foundation of exploring novel biological activities lies in the synthesis of diverse quinoxaline derivatives. The classical and most common method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This straightforward reaction allows for significant structural diversity by varying the substituents on both reactants.

Modern synthetic chemistry has expanded this repertoire, introducing greener and more efficient protocols. For instance, methods utilizing copper catalysts for the cyclocondensation of o-phenylenediamines and aromatic alkynes have been developed to avoid the problems of traditional reactions.[2] The versatility of the quinoxaline core allows for further functionalization, such as the introduction of sulfur and nitrogen nucleophiles at the 2 and 3 positions, which can significantly enhance antimicrobial activity.[4] These synthetic approaches are crucial as they enable the generation of libraries of novel compounds for biological screening.

Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a common method for synthesizing 2,3-disubstituted quinoxalines via the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] The rationale for this choice is its high efficiency and applicability to a wide range of substrates, allowing for the creation of diverse derivatives.

-

Reactant Preparation: Dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent, such as ethanol or glacial acetic acid (10 mL).

-

Addition of Dicarbonyl Compound: Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) to the solution.

-

Reaction Condition: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[1][5] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and metastasis.[1][3]

Mechanisms of Anticancer Action

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are crucial components of signaling pathways that regulate cell proliferation and survival.[1][5] Quinoxaline-based compounds have been designed as selective ATP-competitive inhibitors for a variety of kinases, including:[1][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

By targeting these kinases, quinoxaline derivatives can disrupt the signaling cascades that drive tumor growth and angiogenesis.[1] Furthermore, some derivatives function as Topoisomerase II inhibitors , leading to DNA damage and triggering apoptotic cell death.[1][6] Many quinoxalines induce apoptosis and can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell division.[5][7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3 | MCF-7 (Breast) | 2.89 | [6] |

| Compound 11 | HCT116 (Colon) | 2.5 | [2] |

| Compound 11 | MCF-7 (Breast) | 9 | [2] |

| Compound 18 | MCF-7 (Breast) | 22.11 | [2] |

| Compound VIIIc | HCT116 (Colon) | 0.36 | [5][7] |

| Compound 6k | MCF-7 (Breast) | 6.93 | [3] |

Signaling Pathway Visualization

The following diagram illustrates key signaling pathways targeted by quinoxaline derivatives in cancer cells.

Caption: Quinoxaline derivatives can inhibit the VEGFR-2 signaling pathway and promote p53-mediated apoptosis.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanisms and Spectrum of Activity

The antimicrobial efficacy of quinoxalines is often linked to their chemical structure. For instance, symmetrically 2,3-disubstituted quinoxalines have shown significant antibacterial activity.[4] The introduction of specific functional groups, such as 4-triflouromethylanilino or phenylthio groups, has been found to confer good to moderate antibacterial activity.[4] Some quinoxaline compounds are thought to exert their effect by intercalating with bacterial DNA, potentially inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline compounds against various microbial strains.

| Compound ID | Microorganism | Type | MIC (µg/mL) | Reference |

| Compound 2d | Escherichia coli | Gram-negative | 8 | [4] |

| Compound 3c | Escherichia coli | Gram-negative | 8 | [4] |

| Compound 2d | Bacillus subtilis | Gram-positive | 16 | [4] |

| Compound 10 | Candida albicans | Fungus | 16 | [4] |

| Compound 10 | Aspergillus flavus | Fungus | 16 | [4] |

| Derivative | MRSA | Gram-positive | 4 | [9] |

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, quinoxalines are gaining attention for their potential as antiviral and anti-inflammatory agents.

Antiviral Activity

The quinoxaline scaffold is present in several known antiviral agents and has shown promise against a range of viruses, including respiratory pathogens.[10][11] Research has highlighted their potential as inhibitors of influenza viruses and coronaviruses (SARS-CoV and SARS-CoV-2).[10][12] The mechanism often involves targeting viral enzymes essential for replication. For example, certain quinoxaline derivatives have shown a significant binding affinity for the main protease (Mpro) of SARS-CoV-2, suggesting they could suppress the protease's function and mitigate viral infection.[10]

Anti-inflammatory Activity

Several quinoxaline derivatives have been reported to possess significant anti-inflammatory properties.[13][14] Their mechanism of action can involve the inhibition of key inflammatory mediators. For example, some quinoxalines act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[14]

Signaling Pathway Visualization: Anti-inflammatory Action

Caption: Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting COX-2 and p38 MAPK pathways.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in this guide. The choice of these assays is based on their robustness, reproducibility, and widespread acceptance in the scientific community for evaluating specific biological activities.

Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of quinoxaline derivatives.[15] The assay measures the metabolic activity of mitochondrial reductase enzymes, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank. Incubate for 48-72 hours.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 5.2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[9] It is a quantitative method that provides more precise data than disk diffusion.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform a two-fold serial dilution of the quinoxaline compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Biological Screening

The diagram below outlines a typical workflow for the screening of novel quinoxaline compounds.

Caption: A streamlined workflow for the synthesis, screening, and validation of novel quinoxaline compounds.

Conclusion and Future Perspectives

Quinoxaline and its derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The synthetic accessibility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[2]